molecular formula C11H11N3 B13858898 N-Methyl-5-phenylpyridazin-3-amine

N-Methyl-5-phenylpyridazin-3-amine

Cat. No.: B13858898
M. Wt: 185.22 g/mol
InChI Key: QWDZCVHITKEFFB-UHFFFAOYSA-N
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Description

N-Methyl-5-phenylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse pharmacological activities and have been utilized in various medicinal chemistry applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-phenylpyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-phenylpyridazin-3-amine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-phenylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or phenyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound derivatives with reduced nitrogen functionalities.

    Substitution: Various substituted pyridazin-3-amines depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-Methyl-5-phenylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a similar core structure but without the methyl and phenyl substitutions.

    Pyridazinone: A derivative with a keto group at the 3-position, known for its diverse pharmacological activities.

    Phenylpyridazine: A compound with a phenyl group attached to the pyridazine ring, similar to N-Methyl-5-phenylpyridazin-3-amine but without the methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups on the pyridazine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

N-methyl-5-phenylpyridazin-3-amine

InChI

InChI=1S/C11H11N3/c1-12-11-7-10(8-13-14-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14)

InChI Key

QWDZCVHITKEFFB-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=CC(=C1)C2=CC=CC=C2

Origin of Product

United States

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